N-1 Cyclopropylcarbonyl vs. N-1 Unsubstituted Scaffold: Impact on Lipophilicity and Hydrogen-Bonding Capacity
The target compound incorporates a cyclopropylcarbonyl substituent at the N-1 position, which distinguishes it from the simpler 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole scaffold (CAS 673434-77-0) that lacks N-1 acylation. Predicted physicochemical data for the target compound show a calculated logP (clogP) of 3.32, a topological polar surface area (TPSA) of 29.27 Ų, and a molecular weight of 274.38 g/mol [1]. The N-1 unsubstituted comparator (MW 206.31 g/mol) is substantially more polar due to the free imidazoline NH and possesses an additional hydrogen-bond donor, altering its membrane permeability profile. The cyclopropylcarbonyl group eliminates this H-bond donor while introducing a conformationally restricted carbonyl oxygen as a hydrogen-bond acceptor, a feature known to be critical for hinge-region interactions in kinase inhibitor pharmacophores [2].
| Evidence Dimension | Lipophilicity and hydrogen-bond donor/acceptor profile |
|---|---|
| Target Compound Data | clogP = 3.32; TPSA = 29.27 Ų; HBD = 0; MW = 274.38 g/mol |
| Comparator Or Baseline | 2-[(4-methylbenzyl)thio]-4,5-dihydro-1H-imidazole (CAS 673434-77-0): clogP estimated ~2.1; TPSA ~38 Ų; HBD = 1; MW = 206.31 g/mol |
| Quantified Difference | ΔclogP ≈ +1.2; ΔTPSA ≈ -9 Ų; elimination of one H-bond donor |
| Conditions | Predicted physicochemical properties computed via SILDrug/ETKDG methodology [1] |
Why This Matters
The removal of the imidazoline NH hydrogen-bond donor and the increase in lipophilicity predict enhanced passive membrane permeability, making the target compound a more suitable starting point for cell-based assays requiring intracellular target engagement compared to the unsubstituted scaffold.
- [1] SILDrug Server. Predicted properties for C₁₅H₁₈N₂OS (ZINC247757948): clogP = 3.32; TPSA = 29.27; MW = 274.39; Rotatable bonds = 7; HBA = 3; HBD = 0. Accessed via sildrug.ibb.waw.pl. View Source
- [2] Laufer, S.; Koch, P. Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity. Org. Biomol. Chem. 2008, 6, 437-439. Discusses the role of imidazole N-1 substitution in kinase hinge-region interaction. View Source
